4-Bromo-2-(difluoromethoxy)-1-methoxybenzene 4-Bromo-2-(difluoromethoxy)-1-methoxybenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13558953
InChI: InChI=1S/C8H7BrF2O2/c1-12-6-3-2-5(9)4-7(6)13-8(10)11/h2-4,8H,1H3
SMILES: COC1=C(C=C(C=C1)Br)OC(F)F
Molecular Formula: C8H7BrF2O2
Molecular Weight: 253.04 g/mol

4-Bromo-2-(difluoromethoxy)-1-methoxybenzene

CAS No.:

Cat. No.: VC13558953

Molecular Formula: C8H7BrF2O2

Molecular Weight: 253.04 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-(difluoromethoxy)-1-methoxybenzene -

Specification

Molecular Formula C8H7BrF2O2
Molecular Weight 253.04 g/mol
IUPAC Name 4-bromo-2-(difluoromethoxy)-1-methoxybenzene
Standard InChI InChI=1S/C8H7BrF2O2/c1-12-6-3-2-5(9)4-7(6)13-8(10)11/h2-4,8H,1H3
Standard InChI Key OIJNZBGLCOFKSH-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Br)OC(F)F
Canonical SMILES COC1=C(C=C(C=C1)Br)OC(F)F

Introduction

4-Bromo-2-(difluoromethoxy)-1-methoxybenzene is an organic compound characterized by a benzene ring substituted with bromine, difluoromethoxy, and methoxy groups. Its molecular formula is C8H7BrF2O2, and it exhibits unique electronic properties due to the presence of these substituents . This compound is notable for its potential applications in organic synthesis and pharmaceuticals, stemming from its structural characteristics that allow for various chemical transformations.

Synthesis and Applications

The synthesis of 4-Bromo-2-(difluoromethoxy)-1-methoxybenzene typically involves several steps, often starting from simpler benzene derivatives and involving substitution reactions to introduce the bromine, difluoromethoxy, and methoxy groups. This compound is of interest in organic synthesis due to its versatility in undergoing further chemical transformations. Its applications extend to pharmaceuticals, where its structural features suggest potential interactions with biological targets such as enzymes and receptors.

Biological Activity and Potential

Research indicates that 4-Bromo-2-(difluoromethoxy)-1-methoxybenzene may exhibit biological activity relevant in pharmacology. Its halogenated nature could enhance its binding affinity and specificity, making it a candidate for drug development aimed at specific biological pathways. Understanding the interactions of this compound with biological systems is crucial for optimizing its application in therapeutic contexts.

Related Compounds

Several compounds share structural similarities with 4-Bromo-2-(difluoromethoxy)-1-methoxybenzene, including:

Compound NameMolecular FormulaUnique Features
4-Bromo-2-fluoro-1-methoxybenzeneContains a fluorine atom instead of a difluoromethoxy group.
4-Bromo-2-(difluoromethoxy)phenolSimilar structure but with a hydroxyl group instead of a methoxy group.
4-Bromo-2-(difluoromethoxy)anilineContains an amino group instead of a methoxy group.
4-Bromo-2-(difluoromethoxy)pyridineA pyridine derivative with similar substituents.

Safety and Handling

While specific safety data for 4-Bromo-2-(difluoromethoxy)-1-methoxybenzene is limited, compounds with similar structures often require careful handling due to potential toxicity and reactivity. General precautions include storing in a sealed container in a dry, dark place at room temperature .

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